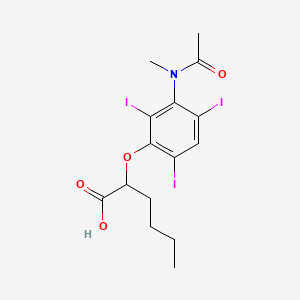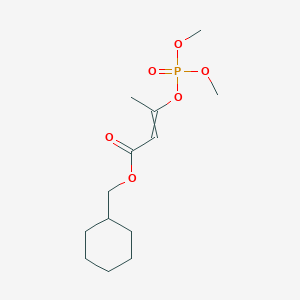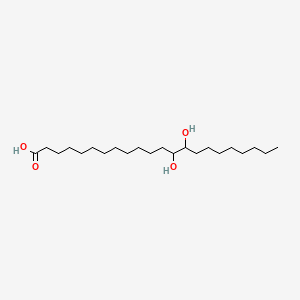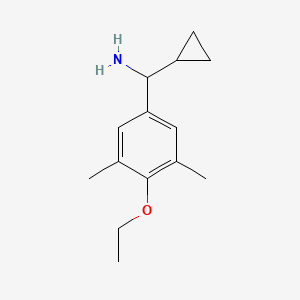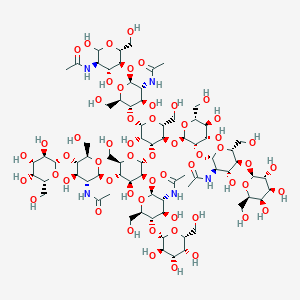![molecular formula C9H12O2 B13796577 Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI) is a bicyclic organic compound with the molecular formula C9H12O2. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which consists of a six-membered ring fused with a three-membered ring. The presence of a carboxylic acid ester and a methylene group further adds to its chemical complexity and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester can be achieved through various methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction is typically catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and photoredox catalysis can be applied. The use of scalable photochemical reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. The presence of the methylene group and ester functionality further enhances its reactivity and binding affinity, making it a versatile molecule for various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[2.2.0]hexane: A compound with a similar bicyclic structure but different ring sizes.
Cyclopropylcarboxylic acid derivatives: Compounds with a cyclopropane ring and carboxylic acid functionality.
Uniqueness
Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester is unique due to its specific ring fusion and the presence of both a methylene group and an ester functionality. This combination of structural features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
methyl 2-methylidenebicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-6-3-4-7-5-9(6,7)8(10)11-2/h7H,1,3-5H2,2H3 |
InChI-Schlüssel |
MTJDTEJHHCFLPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC1CCC2=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Bromobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13796497.png)

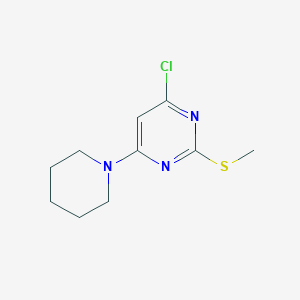
![1,2,5,8-Tetrakis[2-(diethylamino)ethoxy]anthracene-9,10-dione;tetrahydrochloride](/img/structure/B13796511.png)
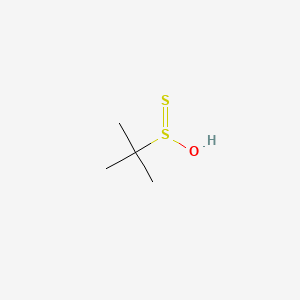
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B13796525.png)
